4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
CAS No.: 1023758-00-0
Cat. No.: VC2999449
Molecular Formula: C7H6ClN3O
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023758-00-0 |
|---|---|
| Molecular Formula | C7H6ClN3O |
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | 4-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidine |
| Standard InChI | InChI=1S/C7H6ClN3O/c1-3-5-6(8)9-4(2)10-7(5)12-11-3/h1-2H3 |
| Standard InChI Key | CUFAYYSEUAURDV-UHFFFAOYSA-N |
| SMILES | CC1=NOC2=C1C(=NC(=N2)C)Cl |
| Canonical SMILES | CC1=NOC2=C1C(=NC(=N2)C)Cl |
Introduction
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound that combines an isoxazole ring with a pyrimidine ring. It is recognized for its diverse applications in scientific research, particularly in chemistry and biology. This compound serves as a building block for synthesizing more complex heterocyclic compounds and is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis Methods
The synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine typically involves several key steps. One method involves refluxing pyrimidinone derivatives with phosphorus oxychloride at elevated temperatures (around 80°C) for extended periods (approximately 10 hours) . For industrial applications, synthesis methods are scaled up using continuous flow reactors to enhance efficiency and safety.
Antimalarial Activity
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine exhibits significant antimalarial properties by targeting dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, effectively inhibiting parasite growth. In vivo studies have shown that compounds derived from this structure can reduce parasitemia in infected cell cultures.
Anticancer Activity
This compound and its derivatives have shown promise as anticancer agents. They have demonstrated potent cytotoxicity against various human cancer cell lines, such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). A derivative of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine showed a half-maximal cytotoxic concentration (CC50) of 58.4 µM against the HT29 colon cancer cell line, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil.
Table: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | CC50 (µM) | Reference Drug Comparison |
|---|---|---|---|
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine Derivative | HT29 | 58.4 | Cisplatin (47.2), 5-FU (381.2) |
| Fluorouracil | - | 381.2 | - |
| Cisplatin | - | 47.2 | - |
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. Similar compounds may inhibit protein kinases by binding to their active or allosteric sites, modulating cellular processes like growth, differentiation, migration, and metabolism.
Pharmacokinetic Studies
In vivo pharmacokinetic studies in mice have shown that isoxazolopyrimidine derivatives, including 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, have lower plasma exposure compared to triazolopyrimidine analogs. This reduced exposure may contribute to lower efficacy in certain models, such as the SCID mouse model of P. falciparum infection .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume